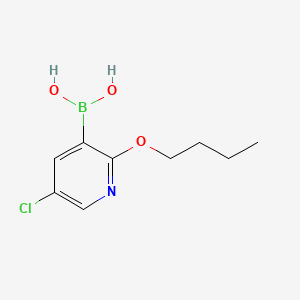

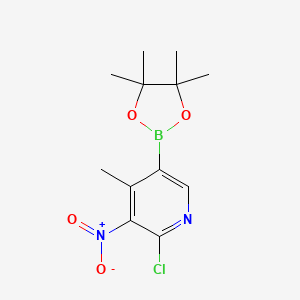

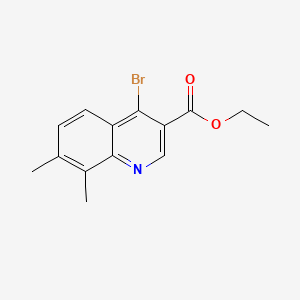

![molecular formula C8H11BN2O3 B578378 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid CAS No. 1314239-17-2](/img/structure/B578378.png)

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid” is an organic compound containing a boronic acid group . It is an important reagent in organic synthesis, used for the construction of organic molecular skeletons . It can also act as a ligand, reacting with metal ions, playing the role of catalyst and ligand in catalytic reactions .

Synthesis Analysis

The synthesis of “(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid” is achieved through synthetic chemistry . A possible method involves the reaction of the corresponding amide precursor with boronic acid to obtain the target product . This synthetic method generally requires knowledge of organic synthesis techniques and polymer chemistry .Molecular Structure Analysis

The molecular formula of “(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid” is CHBNO . The average mass is 193.995 Da and the monoisotopic mass is 194.086273 Da .Chemical Reactions Analysis

“(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid” is a key reagent in organic synthesis, used for the construction of organic molecular skeletons . It can also act as a ligand, reacting with metal ions, playing the role of catalyst and ligand in catalytic reactions .Physical And Chemical Properties Analysis

“(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid” appears as a white solid . It is soluble in polar solvents such as methanol and dimethyl sulfoxide .Scientific Research Applications

Boron-Containing Compounds: Synthesis and Biological Properties

A comprehensive overview of the synthesis and biological properties of boron-containing chlorins, including derivatives of pyropheophorbide A, reveals the significance of boron in medicinal chemistry. These compounds, characterized by varying alkyl chain lengths, demonstrated cellular uptake and moderate cytotoxicity, suggesting their potential application in mitochondrial localization for therapeutic purposes (Ratajski, Osterloh, & Gabel, 2006).

Boronic Acid Drugs: Discovery and Mechanism

The incorporation of boronic acids into drugs has shown an increase in recent years, with several boronic acid drugs receiving FDA approval. These compounds are prized for their potential to enhance drug potency and improve pharmacokinetic profiles. This review delves into the discovery processes of boronic acid drugs, highlighting their benefits in drug discovery endeavors (Plescia & Moitessier, 2020).

Boronic Acid Sensors: Double Recognition Sites

Research on boronic acid sensors with double recognition sites underscores the enhanced binding affinity and selectivity these sensors offer. Such sensors, including diboronic acid and monoboronic acid sensors with additional binding moieties, hold promise for recognizing various analytes with improved sensitivity and specificity (Bian et al., 2019).

Boron Clusters and Open Frameworks: Structural and Optical Properties

Studies on crystalline oxo boron clusters and their open frameworks have showcased their ability to create new compounds with layered and three-dimensional structures. These structures, known for their zeolitic and photoluminescent properties, have potential applications in catalysis and optoelectronics, further extending the utility of boron in scientific research (Lin & Yang, 2011).

Safety And Hazards

There are no explicit toxicity data for “(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid”. During use, direct contact with skin and eyes should be avoided, and it should be handled in a well-ventilated environment . It has been noted that the compound did not show lethal effects on animals up to doses of 500 mg/kg .

properties

IUPAC Name |

(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-11-2-3-14-7-4-6(9(12)13)5-10-8(7)11/h4-5,12-13H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNVRLUGZPASRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N=C1)N(CCO2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738926 |

Source

|

| Record name | (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid | |

CAS RN |

1314239-17-2 |

Source

|

| Record name | (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

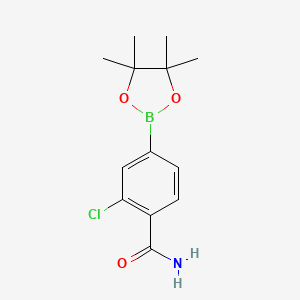

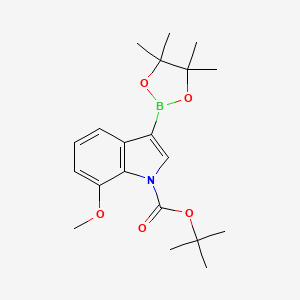

![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)

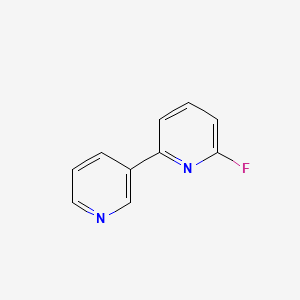

![4-Methyl-[2,3'-bipyridin]-5'-amine](/img/structure/B578316.png)